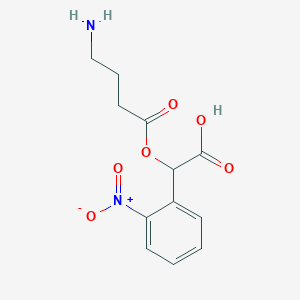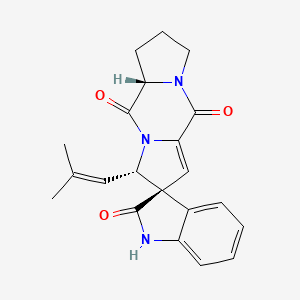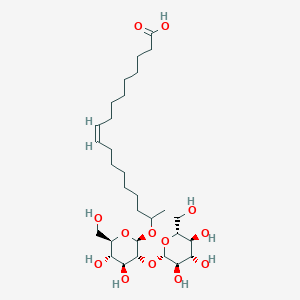
17-hydroxyoleic acid 17-O-sophoroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z)-17-hydroxyoctadec-9-enoic acid 17-O-sophoroside is a sophoroside resulting from the formal condensation of the alcoholic hydroxy group of 17-hydroxyoleic acid with beta-sophorose. It is an (omega-1)-hydroxy fatty acid, a sophoroside and a sophorolipid. It derives from a (9Z)-17-hydroxyoctadec-9-enoic acid. It is a conjugate acid of a (9Z)-17-hydroxyoctadec-9-enoate 17-O-sophoroside.
Applications De Recherche Scientifique
Polyhydroxy Fatty Acids Derived from Sophorolipids
Research shows that 17-hydroxyoleic acid, derived from sophorolipids, can be used to synthesize new polyhydroxy fatty acids. These acids have various hydroxy groups that can be incorporated into the C18 chain in different geometries. They are beneficial as building blocks for polymers or components of lubricant formulations, especially due to the regiochemical control in their synthesis (Zerkowski & Solaiman, 2007).
Synthesis of Polyfunctional Fatty Amines
Another study discusses the synthesis of mono-, di-, and triamines using 17-hydroxy oleate obtained from sophorolipids. These fatty amines have various functionalities like hydroxy groups, carboxylic acids, and C-C double bonds. They are significant in creating highly functionalized polymers and surfactants (Zerkowski & Solaiman, 2006).
Interfacial Activities and Cytotoxicities of Mixed Sophorolipids
Sophorolipids, including 17-L-hydroxydecanoic acid sophorosides, are investigated for their surfactant properties. The study found that natural SL (sophorolipids) display balanced interfacial activities and have potential as biocompatible surface active agents due to their low cytotoxicities and high interfacial properties (Hirata et al., 2009).
Benzoboroxoles as Efficient Glycopyranoside-Binding Agents
A research on benzoboroxoles, which are capable of complexing glycopyranosides efficiently in neutral water, may be relevant. This study could provide insights into the complexation behavior of similar structures like 17-hydroxyoleic acid 17-O-sophoroside (Bérubé, Dowlut, & Hall, 2008).
Enzymatic Production of Modified 2-Dodecyl-Sophorosides
This study discusses the enzymatic production and characterization of alkyl sophorosides, a type of sophorolipids, using 17-hydroxy stearic acid as an acyl donor. These glycoconjugates, produced via enzymatic modifications, show potential applications in the cosmetic industry due to their properties like moisture conservation of the skin (Recke et al., 2013).
Utilization as Biosurfactants for Postemergence Herbicides
Sophorolipids, including 17-hydroxy-Δ9-octadecenoic acid sophorosides, are considered for use as natural surfactants for postemergence herbicides. Their surfactant-like properties are valuable in agricultural applications, potentially replacing petroleum-based detergents and emulsifiers (Vaughn et al., 2014).
Propriétés
Formule moléculaire |
C30H54O13 |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
(Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid |
InChI |
InChI=1S/C30H54O13/c1-19(15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(33)34)40-30-28(26(38)24(36)21(18-32)42-30)43-29-27(39)25(37)23(35)20(17-31)41-29/h2-3,19-21,23-32,35-39H,4-18H2,1H3,(H,33,34)/b3-2-/t19?,20-,21-,23-,24-,25+,26+,27-,28-,29+,30-/m1/s1 |
Clé InChI |
MRMIIYJPIRIFCV-QNFSESTQSA-N |
SMILES isomérique |
CC(CCCCCC/C=C\CCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CC(CCCCCCC=CCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide](/img/structure/B1243117.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)
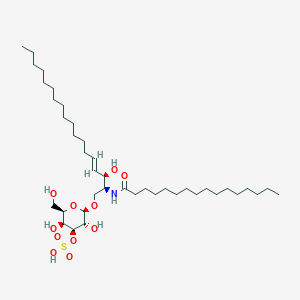


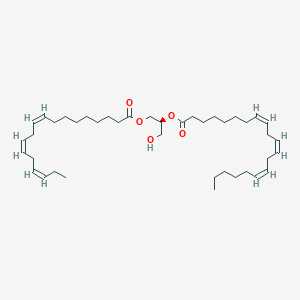
![7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid](/img/structure/B1243131.png)
![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide](/img/structure/B1243133.png)
![2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide](/img/structure/B1243134.png)

